molecular formula C11H9NO3 B1202258 Anibine CAS No. 643-91-4

Anibine

Cat. No.: B1202258
CAS No.: 643-91-4
M. Wt: 203.19 g/mol
InChI Key: WOOQLVPKDONBEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anibine involves several steps, starting from the extraction of the alkaloid from the wood of Aniba species. The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate the alkaloid from the plant material .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in rosewood trees. the extraction process can be scaled up using large-scale solvent extraction techniques followed by purification steps such as crystallization or chromatography to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Anibine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the pyridyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrothis compound and related compounds.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Anibine has several scientific research applications, including:

Mechanism of Action

Anibine exerts its effects through its interaction with the central nervous system. It acts as a stimulant, similar to nikethamide, by modulating neurotransmitter release and receptor activity. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to influence the activity of neurotransmitters such as dopamine and serotonin .

Comparison with Similar Compounds

    Nikethamide: Shares structural features and pharmacological properties with Anibine.

    Aniline: Although structurally different, aniline is another aromatic amine with significant industrial applications.

    Phenylamine: Similar to aniline, phenylamine is an aromatic amine with various chemical and industrial uses.

Uniqueness of this compound: this compound’s uniqueness lies in its natural occurrence in rosewood trees and its specific pharmacological action as an analeptic. Unlike synthetic compounds, this compound is derived from a natural source, which adds to its appeal in both research and industrial applications .

Properties

IUPAC Name

4-methoxy-6-pyridin-3-ylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-9-5-10(15-11(13)6-9)8-3-2-4-12-7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOQLVPKDONBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290449
Record name Anibine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643-91-4
Record name 4-Methoxy-6-(3-pyridinyl)-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anibine
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Record name Anibine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-6-(pyridin-3-yl)-2H-pyran-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Anibine and where is it found?

A1: this compound is a pyridine alkaloid found in certain species of Aniba, a genus of trees belonging to the Lauraceae family. It was first isolated from the rosewood tree (Aniba rosaeodora) []. Notably, Aniba panurensis extracts exhibited promising antibacterial activity and contained this compound along with other compounds [, ].

Q2: How is this compound synthesized in the laboratory?

A2: Several synthetic routes for this compound have been explored. One efficient method utilizes the dilithium salt of ethyl acetoacetate, which upon reaction with ethyl benzoate or nicotinate and subsequent thermal cyclization yields this compound precursors. This compound is then obtained through O-methylation []. Another approach involves acyl anion equivalents like morpholino(het)arylacetonitriles reacting with bromo(methoxy)butenoate, ultimately leading to this compound synthesis [, ].

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they do mention techniques like NMR and MS being used for its characterization [, ]. These techniques are routinely employed to elucidate the structures and molecular weights of organic compounds.

Q4: What are the known biological activities of this compound?

A4: Research suggests that this compound may possess analeptic properties, meaning it could stimulate the central nervous system []. Although limited information is available on this compound's specific biological activities, studies on extracts and fractions of Aniba panurensis containing this compound, alongside other compounds like 5,6-dihydrokawain, displayed antibacterial, antiparasitic, and antiplasmodial activities [, ].

Q5: Are there any known analytical methods for detecting and quantifying this compound?

A7: Although not explicitly mentioned, the research likely employed techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for this compound analysis [, ]. These methods are commonly used to identify and quantify compounds in complex mixtures like plant extracts.

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